(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride
CAS No.:
Cat. No.: VC15798415
Molecular Formula: C10H15Cl2N3O
Molecular Weight: 264.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15Cl2N3O |
|---|---|
| Molecular Weight | 264.15 g/mol |
| IUPAC Name | (3S)-3-amino-5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one;dihydrochloride |
| Standard InChI | InChI=1S/C10H13N3O.2ClH/c1-13-9-5-3-2-4-8(9)12-6-7(11)10(13)14;;/h2-5,7,12H,6,11H2,1H3;2*1H/t7-;;/m0../s1 |
| Standard InChI Key | PKJNSOWETVOCNR-KLXURFKVSA-N |
| Isomeric SMILES | CN1C2=CC=CC=C2NC[C@@H](C1=O)N.Cl.Cl |
| Canonical SMILES | CN1C2=CC=CC=C2NCC(C1=O)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Core Structure and Stereochemistry
The compound belongs to the benzodiazepine class, characterized by a fused benzene and diazepine ring system. Its IUPAC name specifies a 1-methyl substitution at position 1, an (S)-configured amino group at position 3, and a ketone group at position 2. The dihydrochloride salt form enhances solubility and stability for experimental handling .
Table 1: Molecular Properties
The stereochemistry at position 3 (S-configuration) is critical for biological activity, as enantiomeric forms of benzodiazepines often exhibit divergent pharmacological profiles .
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis of the base structure 3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves multi-step organic transformations. A representative pathway, adapted from Armstrong et al. (1994), begins with α-tetralone derivatives and proceeds via:
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Alkylation: Introduction of the methyl group at position 1 using methylating agents under basic conditions .
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Reductive Amination: Formation of the amino group at position 3 via catalytic hydrogenation or borohydride reduction .
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF | 85–90% | |
| Reductive Amination | NaBH₄, MeOH, 0°C | 75–80% | |
| Salt Formation | HCl (g), Et₂O | >95% |
Chirality Control
The (3S)-configuration is achieved using chiral auxiliaries or asymmetric catalysis. For example, coupling reactions with BOC-D-serine t-butyl ether under HBTU/HOBt activation yield enantiomerically enriched products .
Physicochemical Properties
Solubility and Stability
As a dihydrochloride salt, the compound exhibits high aqueous solubility (>50 mg/mL), contrasting with the free base, which is an oil at room temperature . Stability studies indicate no decomposition under refrigerated conditions (2–8°C) for >12 months .
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 1.45 (s, 3H, CH₃), 2.70–3.10 (m, 4H, CH₂), 3.85 (q, 1H, CH-NH₂), 7.20–7.50 (m, 4H, Ar-H) .
Pharmacological and Research Applications
GABAergic Activity
While classical benzodiazepines potentiate GABA-A receptor activity, this compound’s amino group and methyl substitution may confer unique binding properties. Preliminary molecular docking studies suggest interactions with the α₁-subunit of GABA-A receptors, though in vivo data remain scarce .
Synthetic Intermediate
The compound serves as a precursor for peptidomimetics and small-molecule inhibitors. For example, coupling with carboxylic acids (e.g., BOC-protected amino acids) generates amide derivatives with potential CNS activity .
Table 3: Representative Derivatives
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